Dalfopristin - 112362-50-2

Dalfopristin

Catalog Number: EVT-266951
CAS Number: 112362-50-2
Molecular Formula: C34H50N4O9S
Molecular Weight: 690.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dalfopristin is a semi-synthetic antibiotic belonging to the streptogramin A group. [, ] It is derived from pristinamycin IA, a naturally occurring streptogramin. [] Dalfopristin itself is not used clinically; instead, it is administered in a fixed 30:70 ratio with quinupristin, another streptogramin antibiotic belonging to the group B streptogramins. [, , ] This combination, known as quinupristin/dalfopristin, demonstrates synergistic bactericidal activity against a wide range of Gram-positive bacteria. [, ]

Mechanism of Action

Dalfopristin, in synergy with quinupristin, exhibits a potent bactericidal effect against a broad spectrum of Gram-positive bacteria. [, ] The mechanism of action involves binding to the bacterial 50S ribosomal subunit, specifically at the peptidyl transferase center. [, ] This binding interferes with protein synthesis in bacteria, ultimately leading to cell death. [, ] While dalfopristin primarily exhibits bacteriostatic activity against Enterococcus faecium, its synergistic action with quinupristin enhances its efficacy against this pathogen. [, ]

Applications

Dalfopristin, always in combination with quinupristin, has demonstrated efficacy in treating various infections caused by susceptible Gram-positive bacteria. [, ] It exhibits potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains. [, , , , ] Additionally, it shows efficacy against penicillin-resistant and erythromycin-resistant Streptococcus pneumoniae. [, ] The combination is also effective against vancomycin-resistant Enterococcus faecium, although it generally exhibits bacteriostatic activity against this pathogen. [, , , , ] Dalfopristin's spectrum of activity extends to some Gram-negative bacteria like Moraxella catarrhalis and Legionella spp., suggesting its potential application in treating atypical pneumonia. [, ] Moreover, its ability to penetrate macrophages and maintain activity against intracellular Staphylococcus aureus highlights its potential in treating chronic or recurrent infections. []

Future Directions
  • Combating Emerging Resistance: With the increasing prevalence of antibiotic resistance, investigating strategies to combat resistance to quinupristin/dalfopristin, such as combination therapy with other antibiotics, remains crucial. [, , , ]
  • Optimizing Dosing Regimens: Research on alternative routes of administration, like intrathecal administration for CNS infections, could help enhance efficacy and overcome limitations. [] Further studies are necessary to define optimal dosing regimens for different infection types and patient populations. []
  • Understanding Resistance Mechanisms: A deeper understanding of the genetic basis of resistance to dalfopristin, such as mutations in the L22 ribosomal protein, can contribute to developing novel therapeutic strategies. []
  • Exploring New Applications: Dalfopristin's activity against intracellular pathogens warrants further investigation for its application in treating chronic or persistent infections, including those caused by intracellular bacteria. [, ]

Quinupristin

Relevance: Quinupristin is typically formulated in a 30:70 ratio with dalfopristin to create the synergistic antibiotic combination quinupristin/dalfopristin. This combination displays enhanced bactericidal activity compared to either compound alone. The synergism arises from the compounds' distinct but complementary binding sites on the bacterial ribosome, leading to enhanced inhibition of protein synthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Virginiamycin

Relevance: Virginiamycin's use in agriculture has raised concerns regarding the potential emergence and transfer of streptogramin resistance to humans. This is particularly concerning because of the structural similarity between virginiamycin and the quinupristin/dalfopristin combination, potentially leading to cross-resistance. [, , ]

Pristinamycin IA

Relevance: Pristinamycin IA is structurally related to dalfopristin and provides insights into the mechanism of action and resistance development for streptogramin A antibiotics. The synergistic interaction between pristinamycin IA and dalfopristin highlights the importance of the combined action of streptogramin A and B compounds. []

Linezolid

Relevance: Linezolid serves as an alternative treatment option for infections caused by multidrug-resistant Gram-positive bacteria, including those also targeted by dalfopristin. [, , ]

Properties

CAS Number

112362-50-2

Product Name

Dalfopristin

IUPAC Name

(6R,7S,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

Molecular Formula

C34H50N4O9S

Molecular Weight

690.8 g/mol

InChI

InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9+,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1

InChI Key

SUYRLXYYZQTJHF-VMBLUXKRSA-N

SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Solubility

In water, 26.88 mg/L at 25 °C (est)
7.16e-02 g/L

Synonyms

26-(2-diethylaminoethyl)sulfonylpristamycin IIB
dalfopristin
RP 54476
RP-54476

Canonical SMILES

CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

Isomeric SMILES

CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.